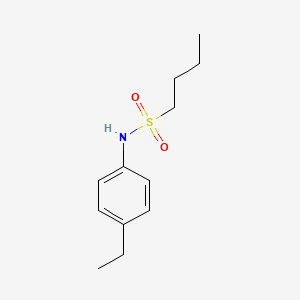
3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile, also known as MNAN, is an organic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the generation of ROS through a photochemical reaction. Upon exposure to light, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile undergoes a photochemical reaction that generates ROS, which can then react with cellular components and cause oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile are still being studied. However, it has been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has also been shown to exhibit anti-inflammatory and neuroprotective effects in animal models, suggesting potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile in lab experiments is its high photoluminescence quantum yield, which makes it a useful fluorescent probe. However, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile is also highly sensitive to oxygen and can undergo photo-bleaching, which can limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile. One area of interest is the development of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile-based fluorescent probes for detecting ROS in living cells. Another area of interest is the use of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile in the development of electro-optic modulators and frequency converters for use in telecommunications. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile and its potential applications in cancer therapy and neurodegenerative disease treatment.
In conclusion, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of study for researchers interested in this compound. Further research on 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile is needed to fully understand its potential and to develop new applications for this compound.
Métodos De Síntesis
3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 4-methoxy-3-nitrobenzaldehyde with 2-naphthylacetonitrile in the presence of a base. The resulting product is then subjected to a Knoevenagel condensation reaction with malononitrile, followed by cyclization to produce 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile.
Aplicaciones Científicas De Investigación
3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has been studied for its potential applications in various fields, including optoelectronics, nonlinear optics, and biomedical research. In optoelectronics, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has been used as a chromophore in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield. In nonlinear optics, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has been used as a second-order nonlinear optical material in electro-optic modulators and frequency converters. In biomedical research, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has been studied for its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells.
Propiedades
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-25-20-9-6-14(11-19(20)22(23)24)10-18(13-21)17-8-7-15-4-2-3-5-16(15)12-17/h2-12H,1H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHQNDBIRVJYPL-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}oxy)-1H-1,2,3-benzotriazole](/img/structure/B5491707.png)
![ethyl 6-[2-(3,4-dimethoxyphenyl)vinyl]-2-pyridinecarboxylate hydrochloride](/img/structure/B5491715.png)
![9-[(1-allyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5491721.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5491728.png)
![4-[2-(2-chloro-6-fluorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5491756.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491760.png)

![(3R)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide dihydrochloride](/img/structure/B5491769.png)
![5-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}isoxazol-3-ol](/img/structure/B5491782.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5491795.png)
![N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B5491800.png)
![2-(4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinyl)ethanol](/img/structure/B5491802.png)
![rel-(4aS,8aR)-6-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5491806.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5491823.png)